2-(6-(benzyloxy)-1H-indol-1-yl)ethanamine
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Overview
Description
2-(6-(benzyloxy)-1H-indol-1-yl)ethanamine is an organic compound that belongs to the class of indole derivatives. This compound features a benzyloxy group attached to the indole ring, which is further connected to an ethanamine chain. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(benzyloxy)-1H-indol-1-yl)ethanamine typically involves several steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group on the indole ring.
Attachment of the Ethanamine Chain: The ethanamine chain can be attached through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors for the Fischer indole synthesis and employing more efficient catalysts for the nucleophilic substitution and reductive amination steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The indole ring can be reduced under catalytic hydrogenation conditions to form a tetrahydroindole derivative.
Substitution: The ethanamine chain can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(6-(benzyloxy)-1H-indol-1-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(6-(benzyloxy)-1H-indol-1-yl)ethanamine involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors in the body, potentially modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The ethanamine chain can interact with neurotransmitter receptors, potentially affecting neurological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(benzyloxy)-1H-indol-1-yl)ethanamine
- 2-(6-(methoxy)-1H-indol-1-yl)ethanamine
- 2-(6-(benzyloxy)-1H-indol-1-yl)propylamine
Uniqueness
2-(6-(benzyloxy)-1H-indol-1-yl)ethanamine is unique due to the specific positioning of the benzyloxy group on the indole ring and the presence of the ethanamine chain. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(6-phenylmethoxyindol-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c18-9-11-19-10-8-15-6-7-16(12-17(15)19)20-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSOWQOKIYYRIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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